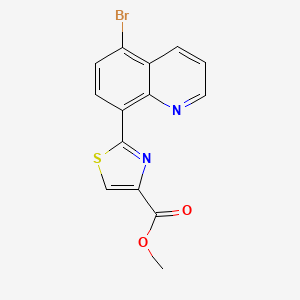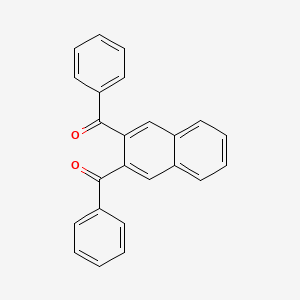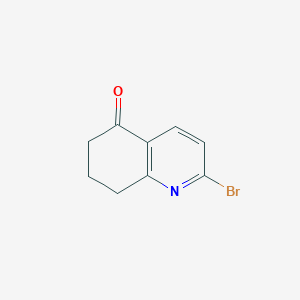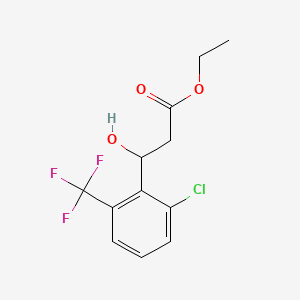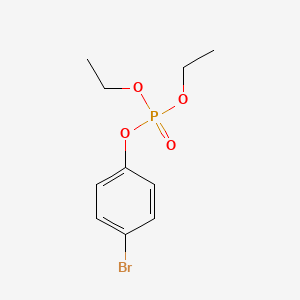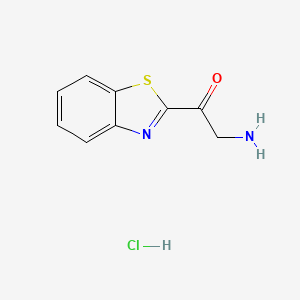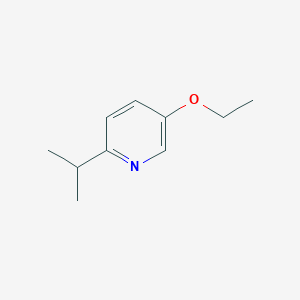
5-Ethoxy-2-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-2-isopropylpyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an isopropyl group (-CH(CH3)2) attached to the pyridine ring.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: One common method for synthesizing pyridines is the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene. In the case of this compound, appropriate starting materials and reaction conditions would be required to introduce the ethoxy and isopropyl groups.
Nucleophilic Substitution: Another approach involves nucleophilic substitution reactions where a pyridine derivative is treated with an ethylating agent and an isopropylating agent under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution typically involves the use of strong acids or Lewis acids.
Major Products Formed:
Oxidation: Pyridine N-oxide
Reduction: Piperidine derivatives
Substitution: Various substituted pyridines depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Ethoxy-2-isopropylpyridine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a ligand in biochemical studies to investigate protein interactions.
Medicine: It may be explored for its potential pharmacological properties, such as its role in drug design and development.
Industry: It is used in the manufacturing of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
5-Ethoxy-2-isopropylpyridine is similar to other pyridine derivatives, such as 2-ethylpyridine and 3-isopropylpyridine. its unique combination of ethoxy and isopropyl groups distinguishes it from these compounds. The presence of these groups can influence its reactivity and biological activity, making it a valuable compound in various applications.
Comparación Con Compuestos Similares
2-Ethylpyridine
3-Isopropylpyridine
4-Methoxypyridine
2-Methylpyridine
This comprehensive overview provides a detailed understanding of 5-ethoxy-2-isopropylpyridine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
5-ethoxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15NO/c1-4-12-9-5-6-10(8(2)3)11-7-9/h5-8H,4H2,1-3H3 |
Clave InChI |
XQKHILCGERDEAB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CN=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



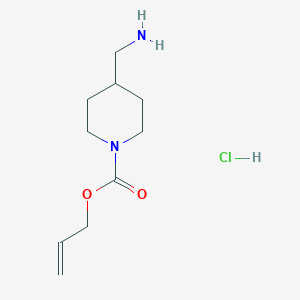
![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
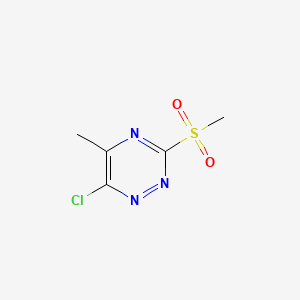
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)
